molecular formula C20H29NO3 B13415043 (R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid

(R)-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid

Cat. No.: B13415043
M. Wt: 331.4 g/mol
InChI Key: SYWRPZFKQKXPIE-OFLPRAFFSA-N
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Description

®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is a chiral compound with a complex structure that includes a cyclohexane ring, a tert-butyl group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reduction of 4-tert-butylcyclohexanone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce the corresponding alcohol . This intermediate can then be further functionalized through amide formation and subsequent coupling with a phenylpropanoic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the cyclohexane ring or the phenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and conformational analysis .

Biology

In biological research, this compound can be used to study enzyme-substrate interactions and the effects of chiral molecules on biological systems. Its amide linkage and phenyl group make it a suitable candidate for probing protein-ligand interactions.

Medicine

In medicine, ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid may serve as a lead compound for the development of new pharmaceuticals. Its structural features can be modified to enhance bioactivity and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of ®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the phenyl group can engage in π-π interactions with aromatic amino acids . These interactions can modulate the activity of the target protein and lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(trans-4-(tert-Butyl)cyclohexanecarboxamido)-3-phenylpropanoic acid is unique due to its combination of a chiral center, a bulky tert-butyl group, and an amide linkage

Properties

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(2R)-2-[(4-tert-butylcyclohexanecarbonyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C20H29NO3/c1-20(2,3)16-11-9-15(10-12-16)18(22)21-17(19(23)24)13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,22)(H,23,24)/t15?,16?,17-/m1/s1

InChI Key

SYWRPZFKQKXPIE-OFLPRAFFSA-N

Isomeric SMILES

CC(C)(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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